7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Overview
Description
7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a heterocyclic compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound, characterized by its benzazepine core, exhibits a range of biological activities and is a key intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves the cyclization of appropriate precursors. One common method includes the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-butyllithium as a key reaction step . Another approach involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce tetrahydro derivatives .
Scientific Research Applications
7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Its derivatives are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: This compound shares a similar structure but differs in the position and nature of the hydroxyl group.
Tolvaptan: A benzazepine derivative used as a vasopressin V2 receptor antagonist.
Benazepril: Another benzazepine derivative used as an angiotensin-converting enzyme (ACE) inhibitor.
Uniqueness: 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is unique due to its specific hydroxylation pattern and the versatility it offers in synthetic modifications. This makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.
Properties
IUPAC Name |
7-hydroxy-2,3,4,5-tetrahydro-2-benzazepin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-8-3-4-9-7(6-8)2-1-5-11-10(9)13/h3-4,6,12H,1-2,5H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOLEFRDUFKJJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443961 | |
Record name | 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-81-7 | |
Record name | 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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